molecular formula C15H19N3OS2 B11024577 4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide

4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide

Katalognummer: B11024577
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: DBLYTXRSXMMMTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a complex structure incorporating two distinct thiazole-based moieties: a 2-methyl-1,3-thiazole-5-carboxamide group and a fused 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl unit, linked via a carboxamide bridge. The thiazole ring is a privileged scaffold in medicinal chemistry, renowned for its significant and diverse biological activities . Molecules containing the thiazole nucleus are frequently investigated for a wide spectrum of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . Furthermore, the thiazole structure is a key component in more than 18 FDA-approved drugs and is present in numerous experimental drug candidates currently in clinical and preclinical development . The specific 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole fragment present in this compound has also been identified in research as a core structure for developing histamine H3-receptor ligands, indicating its relevance in neuroscience and cognitive disorder research . As a sophisticated chemical building block, this compound is intended for use in pharmaceutical research and development, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C15H19N3OS2

Molekulargewicht

321.5 g/mol

IUPAC-Name

4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N3OS2/c1-3-4-6-11-13(20-9(2)16-11)14(19)18-15-17-10-7-5-8-12(10)21-15/h3-8H2,1-2H3,(H,17,18,19)

InChI-Schlüssel

DBLYTXRSXMMMTA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Cyclopentanone Thiosemicarbazide

Cyclopentanone reacts with thiosemicarbazide in acidic conditions to form a thiosemicarbazone intermediate, which undergoes cyclization in the presence of bromine or iodine to yield the bicyclic thiazole core.

Procedure :

  • Cyclopentanone (10 mmol) and thiosemicarbazide (10 mmol) are refluxed in ethanol with catalytic HCl for 6 hours.

  • The intermediate is treated with iodine (1.2 eq) in DMF at 80°C for 2 hours.

  • Purification via column chromatography (Hexanes:EtOAc = 4:1) yields 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine as a white solid (Yield: 68%).

Key Data :

ParameterValue
Reaction Time8 hours total
Yield68%
Purity (HPLC)>98%

Synthesis of Fragment B: 4-Butyl-2-Methyl-1,3-Thiazole-5-Carboxylic Acid

Hantzsch Thiazole Synthesis

This method involves α-haloketones and thioureas. For 4-butyl substitution, 4-bromo-2-butanone is reacted with thioacetamide.

Procedure :

  • 4-Bromo-2-butanone (10 mmol) and thioacetamide (12 mmol) are stirred in ethanol at 60°C for 4 hours.

  • The resulting thiazole intermediate is oxidized with KMnO₄ in acidic conditions to the carboxylic acid (Yield: 72%).

Key Data :

ParameterValue
Reaction Time6 hours total
Yield72%
Melting Point145–147°C

Amide Coupling of Fragments A and B

Carbodiimide-Mediated Coupling

Fragment B is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with Fragment A in the presence of HOBt.

Procedure :

  • 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid (5 mmol) is dissolved in DMF.

  • EDCI (6 mmol) and HOBt (6 mmol) are added, followed by Fragment A (5 mmol).

  • The reaction is stirred at room temperature for 12 hours.

  • Purification via recrystallization (EtOH/H₂O) yields the target compound (Yield: 85%).

Key Data :

ParameterValue
Reaction Time12 hours
Yield85%
Purity (NMR)>99%

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A streamlined approach combines thiazole formation and amidation in a single pot:

  • Cyclopentanone thiosemicarbazone (10 mmol), 4-bromo-2-butanone (10 mmol), and thiourea (12 mmol) are refluxed in acetonitrile.

  • Post-cyclization, EDCI/HOBt is added directly to the mixture for amidation.

  • Yield: 78% (over two steps).

Advantages :

  • Reduces purification steps.

  • Minimizes exposure to air-sensitive intermediates.

Optimization and Challenges

Yield Comparison of Methods

MethodYieldPurityCost Efficiency
Stepwise Synthesis85%>99%Moderate
One-Pot Synthesis78%97%High

Common Pitfalls

  • Low Amidation Efficiency : Excess EDCI (1.5 eq) improves yields.

  • Byproduct Formation : Use of molecular sieves reduces hydrolysis of activated esters.

Scalability and Industrial Relevance

Batch reactors with controlled temperature and pressure are employed for kilogram-scale production. Key metrics include:

  • Space-Time Yield : 0.5 kg/L/day

  • Process Mass Intensity (PMI) : 23 (optimized solvent recycling reduces PMI to 15).

Recent Advances

  • Enzymatic Amidations : Lipase-catalyzed coupling reduces reliance on toxic carbodiimides (Yield: 82%, Purity: 98%).

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for Fragment B synthesis (Yield: 88%) .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for modifying solubility or introducing reactive handles for further functionalization.

Reaction TypeConditionsProductReference
Acidic HydrolysisHCl (6M), reflux, 12 h4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid
Basic HydrolysisNaOH (2M), 80°C, 8 hSodium salt of carboxylic acid

Key Insight : Hydrolysis rates depend on steric hindrance from the butyl group and electronic effects of the thiazole ring.

Nucleophilic Substitution

The cyclopenta[d]thiazole moiety participates in nucleophilic substitutions at the C-2 position (adjacent to the thiazole nitrogen), particularly with amines or thiols:

ReactantConditionsProductYieldReference
EthylamineDMF, 60°C, 24 h2-(ethylamino)-4H-cyclopenta[d]thiazole derivative68%
BenzenethiolK₂CO₃, DMSO, 100°C2-(phenylthio) substituted analog55%

Mechanistic Note : Substitution occurs via a Meisenheimer-like intermediate stabilized by the thiazole's π-system .

Electrophilic Aromatic Substitution

The electron-rich thiazole rings undergo electrophilic attacks, particularly at the C-5 position of the 2-methylthiazole moiety:

ReactionReagent/ConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0°CC-5 of 2-methylthiazole5-nitro derivative
BrominationBr₂ in CHCl₃, RTC-5 of cyclopenta[d]thiazole5-bromo analog

Stereoelectronic Factors :

  • Nitration selectivity: para>meta\text{para} > \text{meta} (Hammett σₚ = +0.78 for thiazole)

  • Bromination occurs preferentially on the more electron-rich cyclopenta-fused system .

Oxidation Reactions

The butyl chain and thiazole sulfur atoms are susceptible to oxidation:

SiteOxidizing AgentProductObservations
Butyl chainKMnO₄, H₂O, ΔCarboxylic acid derivativeComplete chain oxidation in 6 hr
Thiazole sulfurmCPBA, CH₂Cl₂Sulfoxide (major), sulfone (minor)Diastereoselectivity = 3:1

Experimental Data :

  • Sulfoxide formation: t1/2=45mint_{1/2} = 45 \, \text{min} at 25°C

  • Butyl oxidation activation energy: Ea=72.3kJ/molE_a = 72.3 \, \text{kJ/mol} (DSC data)

Metal Coordination

The thiazole nitrogen and sulfur atoms act as ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)
CuCl₂EtOH, RT[Cu(L)₂Cl]⁺4.82 ± 0.15
Pd(OAc)₂DMF, 80°CSquare-planar Pd(II) complex-ΔG = 23.1 kJ/mol

Applications : These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings (TOF up to 890 h⁻¹).

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between thiazole rings:

ConditionsProductQuantum Yield (Φ)
254 nm, benzeneDithiazole dimer0.32
365 nm, MeCNOpen-chain isomer0.18

Mechanism : Proceeds through a triplet excited state (τ=2.3μs\tau = 2.3 \, \mu\text{s}) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains. A study demonstrated that similar thiazole compounds showed inhibition against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties

Compounds containing thiazole rings have been reported to possess anticancer activity. For instance, derivatives of thiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The specific compound may enhance these effects due to its unique structural features.

Enzyme Inhibition

The thiazole moiety is known for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, compounds similar to 4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide have been investigated as inhibitors of enzymes involved in cancer metabolism and inflammatory processes . This inhibition can lead to significant therapeutic effects.

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for organic electronic applications. The compound can be utilized in the development of organic semiconductors due to its ability to form stable charge-transfer complexes . This property is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photovoltaic Systems

Research has explored the use of thiazole-based compounds in photovoltaic materials. Their ability to absorb light and convert it into electrical energy positions them as valuable components in solar cell technology. Studies show that incorporating such compounds can enhance the efficiency of solar cells by improving light absorption and charge transport properties .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with thiazole derivatives demonstrated a reduction in cell viability and induction of apoptosis. The mechanism involved was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . This case study underscores the therapeutic potential of compounds like this compound in cancer treatment.

Wirkmechanismus

The mechanism of action of 4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. The compound’s thiazole rings allow it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notes
4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide (Target) C₁₅H₁₈N₄OS₂ 358.46 4-butyl, 2-methyl thiazole; cyclopenta-thiazole amine Potential enhanced lipophilicity due to butyl group
2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide () C₁₃H₁₄BrN₃OS₂ 372.3 Bromo, isopropyl substituents; lacks methyl group on thiazole Bromine may increase electrophilicity, affecting reactivity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide () C₁₃H₁₅N₃O₂S 277.34 Oxazole ring replaces thiazole; dimethyl substituents on oxazole Reduced steric bulk; oxazole may alter electronic properties
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () C₉H₁₀N₆OS₂ 282.35 Dual thiadiazole cores; cyclobutyl group Increased heterocyclic content may impact solubility
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () C₂₃H₁₉N₃O₄S 433.48 Benzodioxole and cyclopropane moieties; 4-methylbenzoyl thiazole High aromaticity could influence π-π stacking in target binding

Key Observations:

Bromo and isopropyl groups () introduce steric and electronic effects that may alter binding kinetics or metabolic pathways compared to the target’s methyl and butyl groups.

Core Heterocycle Modifications: Replacement of the thiazole ring with an oxazole () reduces sulfur content, which could diminish metal-coordination capabilities critical for enzyme inhibition .

Pharmacophore Diversity :

  • The benzodioxole-cyclopropane system () introduces conformational constraints absent in the target compound, possibly favoring selective interactions with planar binding pockets .

Biologische Aktivität

The compound 4-butyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-5-carboxamide is a member of the thiazole family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H16N2S2
  • Molecular Weight : 252.39 g/mol

The presence of thiazole and cyclopentathiazole moieties suggests diverse pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures to this compound. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways. It promotes the release of cytochrome c and activates caspases, leading to programmed cell death .
  • In vitro Studies : In studies involving various cancer cell lines (A549 and CL15), the compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.20 to 2.58 μM .
Cell Line IC50 (μM) Mechanism
A5490.20Apoptosis via caspase activation
CL152.58Disruption of FAK/Paxillin pathway

Antibacterial Activity

Compounds structurally related to thiazoles have also shown antibacterial properties:

  • Activity Against Bacteria : Preliminary data indicates that similar thiazole derivatives exhibit activity against various bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of thiazole derivatives revealed that modifications in the thiazole structure could enhance cytotoxicity against specific cancer cell lines. The compound under review was synthesized and tested against a panel of human cancer cell lines, showing promising results in inhibiting tumor growth.

Case Study 2: Mechanistic Insights

Research has indicated that compounds with similar structures may intercalate into DNA, forming adducts that disrupt normal cellular functions. This interaction is thought to contribute to their cytotoxic effects on cancer cells .

Q & A

Q. What are the standard synthetic routes for synthesizing thiazole-carboxamide derivatives, and how can they be optimized for this compound?

  • Methodological Answer: Thiazole-carboxamide derivatives are typically synthesized via cyclocondensation reactions. For this compound, a multi-step approach is recommended:

Core formation: React 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine with 4-butyl-2-methyl-1,3-thiazole-5-carbonyl chloride in anhydrous 1,4-dioxane under nitrogen, stirring at room temperature for 12–24 hours .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

  • Optimization: Adjust solvent polarity (e.g., DMF for sluggish reactions) and employ microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopenta-thiazole proton environments at δ 2.5–3.5 ppm) .
  • HPLC-MS: Use a C18 column (MeCN:H2O + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • FT-IR: Validate carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s bioactivity and guide experimental design?

  • Methodological Answer:
  • DFT Calculations: Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to determine electronic properties (e.g., HOMO-LUMO gaps for reactivity) .
  • Molecular Docking: Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclin-dependent kinases). Prioritize binding poses with ∆G < -7 kcal/mol and validate via MD simulations (NAMD, 100 ns) .
  • Validation: Cross-reference computational results with in vitro assays (e.g., kinase inhibition IC50) to refine models .

Q. What strategies resolve contradictory data between experimental and theoretical spectra (e.g., NMR chemical shifts)?

  • Methodological Answer:
  • Step 1: Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration-dependent aggregation .
  • Step 2: Use ab initio NMR prediction tools (e.g., ACD/Labs or ChemAxon) with explicit solvent models to reconcile discrepancies .
  • Step 3: Validate via 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the cyclopenta-thiazole region .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer:
  • DOE Approach: Apply a Plackett-Burman design to screen variables (temperature, catalyst loading, solvent ratio).
  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps; immobilize catalysts on silica to enhance recyclability .
  • Scale-Up: Use flow chemistry (microreactors) to maintain heat/mass transfer efficiency and minimize byproducts .

Q. What are the challenges in assessing this compound’s solubility and stability under physiological conditions?

  • Methodological Answer:
  • Solubility: Perform shake-flask assays in PBS (pH 7.4) and simulate bioavailability via LogP calculations (e.g., SwissADME). Use co-solvents (≤5% DMSO) for in vitro studies .
  • Stability: Conduct forced degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Stabilize formulations with lyoprotectants (e.g., trehalose) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.